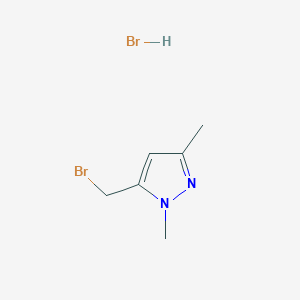
5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide
Overview
Description
Pyridine derivatives, such as 4-(Bromomethyl)pyridine hydrobromide and 2-Bromo-4-(bromomethyl)pyridine hydrobromide, are commonly used as versatile intermediates in organic synthesis . They are particularly useful in the construction of pyridine derivatives, which are common motifs in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through several methods. One approach involves the use of palladium-catalyzed carboamination reactions, which allow for the enantioselective synthesis of pyrrolidine derivatives from alkenyl or aryl bromides . Another method includes the ‘halogen dance’ reaction, where 2-bromopyridine is converted to 2-bromo-4-iodopyridine using LDA and I2 .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using spectroscopic techniques such as NMR . Crystallographic analysis can also provide detailed structural information .Chemical Reactions Analysis
2-Bromo-4-(bromomethyl)pyridine hydrobromide can undergo a variety of chemical reactions. It can be used in Suzuki cross-coupling reactions to synthesize novel pyridine-based derivatives.Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their substituents . Density functional theory (DFT) studies provide insights into the electronic structure and reactivity of these compounds.Scientific Research Applications
Synthesis and Kinetic Studies
- Kinetic Study for Synthesis : The kinetic study of the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, related to 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide, was conducted under phase transfer catalysis and ultrasonic irradiation conditions, revealing a 'pseudo first order' rate law and providing insights into reaction dynamics (Wang, Brahmayya, & Hsieh, 2015).
Structural and Spectral Investigations
- Structural Analysis : A study focused on the structural, spectral, and theoretical analysis of a derivative of pyrazole-4-carboxylic acid, which shares a similar structure to 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide, offering insights into molecular behavior and interactions (Viveka et al., 2016).
Anticancer and Antibacterial Applications
- Anticancer Activity : Research on new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, which is structurally related to 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide, has shown promising results in anticancer activity, expanding the potential use of such compounds in medical applications (Metwally, Abdelrazek, & Eldaly, 2016).
- Antibacterial and DNA Photocleavage Study : A study on 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, related to the chemical structure , indicated significant antibacterial potential and DNA photocleavage activity, highlighting its relevance in microbiological research (Sharma et al., 2020).
Synthesis of Organotellurium Halides
- Organotellurium Halides Synthesis : Research has been conducted on synthesizing organotellurium halides using compounds structurally similar to 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide, contributing to the field of organometallic chemistry (Bhasin et al., 2018).
Pharmacological Screening
- Pharmacological Screening : Novel pyrazoles, structurally related to 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide, were synthesized and screened for antimicrobial and antidiabetic activity, showing potential as therapeutic agents (Doddaramappa et al., 2015).
Cope-Type Hydroamination
- Synthesis via Cope-Type Hydroamination : An efficient method for synthesizing 3,5-disubstituted pyrazoles, related to the chemical , was developed, showcasing advancements in synthetic chemistry methods (Wang et al., 2013).
Synthesis of Multifunctional Pyrazole Compounds
- Multifunctional Pyrazole Compound Synthesis : Research on the synthesis of 3,5-donor-substituted multifunctional pyrazole compounds, similar to 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide, has led to new potential applications in bimetallic complex assembly (Röder et al., 2001).
Tautomerism Studies
- Tautomerism Analysis : The tautomerism of 4-bromo substituted 1H-pyrazoles, closely related to the chemical , was studied, providing valuable information on the behavior of such compounds in different states (Trofimenko et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-(bromomethyl)-1,3-dimethylpyrazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-5-3-6(4-7)9(2)8-5;/h3H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBBVESAQDCQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CBr)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



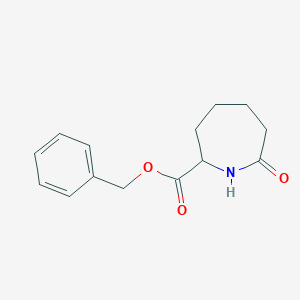
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1383345.png)
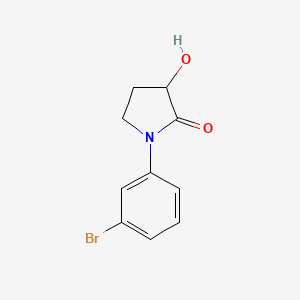
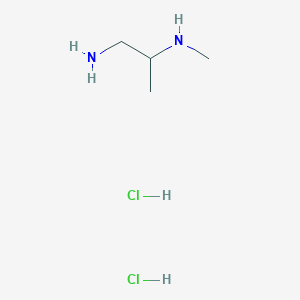
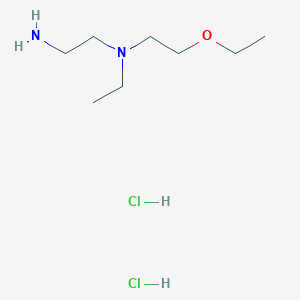
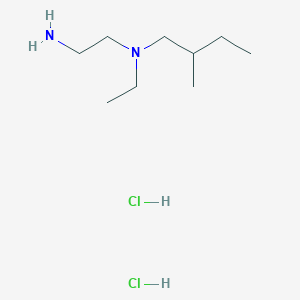
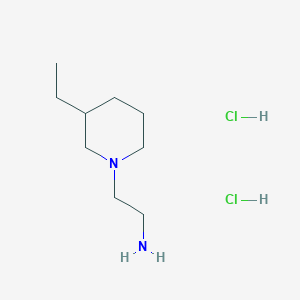
![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383353.png)
![{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene](/img/structure/B1383355.png)
![Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383356.png)
![Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383357.png)
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride](/img/structure/B1383359.png)
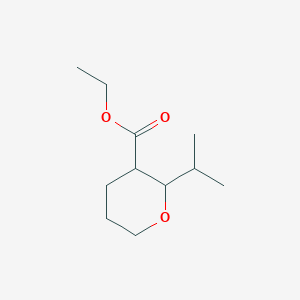
![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)